Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a 1-carboxylate ethyl ester group and a 3-(benzyloxy)-2-hydroxypropyl substituent at the 4-position of the piperazine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 4-(2-hydroxy-3-phenylmethoxypropyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-23-17(21)19-10-8-18(9-11-19)12-16(20)14-22-13-15-6-4-3-5-7-15;/h3-7,16,20H,2,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGZZBWMESLIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Piperazine Derivatives
A widely documented method involves the nucleophilic opening of an epoxide intermediate by 1-carboethoxypiperazine. As described in EP0050396 B1 , analogous compounds are synthesized via reaction of 1-carboethoxypiperazine with epichlorohydrin-derived intermediates. For the target compound:
- Synthesis of 3-(Benzyloxy)-1,2-epoxypropane :
Epichlorohydrin is reacted with benzyl alcohol under basic conditions to form the epoxide. - Ring-Opening with 1-Carboethoxypiperazine :
The epoxide undergoes nucleophilic attack by the secondary amine of 1-carboethoxypiperazine in ethanol at reflux (5–7 hours), yielding the 2-hydroxypropyl intermediate. - Hydrochloride Salt Formation :
The free base is treated with hydrochloric acid in ethanol, followed by crystallization to isolate the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Epichlorohydrin, benzyl alcohol, KOH, 60°C | 85% | |
| 2 | 1-Carboethoxypiperazine, ethanol, reflux | 62% | |
| 3 | HCl (gaseous), ethanol | 95% |
This method prioritizes regioselectivity, with the hydroxyl group forming at the less substituted carbon of the epoxide.
Alkylation of Piperazine with Halogenated Intermediates
An alternative route employs a halogenated propyl precursor. US10981923B2 highlights the use of 3-chloro-1-(benzyloxy)-2-propanol for alkylating 1-carboethoxypiperazine:
- Preparation of 3-Chloro-1-(benzyloxy)-2-propanol :
Benzyl glycidyl ether is treated with HCl to install the chloride leaving group. - N-Alkylation :
The chloro intermediate reacts with 1-carboethoxypiperazine in DMF at 80°C for 12 hours, using K₂CO₃ as a base. - Acidification and Purification :
The product is acidified with concentrated HCl and recrystallized from ethanol/ether.
Advantages :
- Avoids epoxide handling challenges.
- Higher functional group tolerance due to polar aprotic solvents.
Limitations :
- Competing elimination reactions may reduce yields.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Stereochemical Control
The 2-hydroxypropyl moiety introduces a chiral center. Patent US11718627B2 notes that racemic mixtures are common unless chiral catalysts (e.g., Jacobsen’s catalyst) are used. However, none of the cited methods explicitly resolve enantiomers, suggesting the target is used as a racemate.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol under catalytic hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or sodium halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the hydroxypropyl chain facilitates its solubility and cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ primarily in substituents on the phenoxy/benzyloxy moiety and the hydroxylated propyl chain. Below is a comparative analysis:
Table 1: Molecular Data for Selected Piperazine Derivatives
*Estimated based on structural similarity to analogs.
Pharmacological and Physicochemical Properties
Commercial and Industrial Relevance
- Suppliers: The target compound and analogs (e.g., 4-acetylphenoxy variant in ) are available from suppliers like Kainic.com and Dishman Pharmaceuticals, highlighting industrial demand .
- Regulatory Status : Compounds like 1-(3-chlorophenyl)piperazine HCl () are used as pharmaceutical impurities/reference standards under ICH guidelines .
Biological Activity
Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological characterization, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a benzyloxy group and a hydroxypropyl side chain. The synthesis typically involves the reaction of ethyl piperazine-1-carboxylate with appropriate benzyloxy and hydroxypropyl derivatives under controlled conditions. The synthesis pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties, particularly its interactions with neurotransmitter systems.
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including this specific structure, exhibit significant antidepressant-like effects. In animal models, these compounds have shown to enhance serotonin and norepinephrine levels in the brain, suggesting a potential mechanism for their antidepressant activity .
2. Neurotransmitter Interaction
Studies have demonstrated that this compound interacts with several neurotransmitter transporters:
- Dopamine Transporter (DAT) : High affinity was noted, indicating potential use in treating disorders related to dopamine dysregulation.
- Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible applications in managing conditions like ADHD or depression .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : In a study examining the effects on depression-like behavior in rodents, administration of the compound resulted in significant reductions in immobility time during forced swim tests, compared to control groups.
- Study B : Another investigation focused on the compound's impact on anxiety-related behaviors. The results indicated that it reduced anxiety-like behaviors in elevated plus-maze tests, supporting its potential as an anxiolytic agent .
Research Findings
A comprehensive review of literature reveals various findings regarding the pharmacodynamics and pharmacokinetics of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core and subsequent functionalization. Key steps include:
- Epoxide ring-opening : Reacting benzyl-protected glycidol with piperazine derivatives under basic conditions to introduce the hydroxypropyl-benzyloxy moiety .
- Carboxylation : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reagents (e.g., EDC•HCl/HOBt) in dichloromethane .
- Hydrochloride salt formation : Treating the free base with dry HCl in diethyl ether .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. CHCl), temperature (0–25°C), and stoichiometry (1.2–2.0 eq. of reactants) improves yields >70% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the hydroxypropyl chain and benzyloxy group. Key signals include piperazine N–CH (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 395.18) .
- HPLC : Reverse-phase HPLC with C18 columns (ACN/HO + 0.1% TFA) assesses purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?
- Methodological Answer :
- Substituent Variation : Replace benzyloxy with 4-chlorophenoxy or 3,4-dimethylphenoxy to assess steric/electronic effects on receptor binding .
- Biological Assays : Test analogues in vitro for receptor affinity (e.g., GPCRs via radioligand binding) or enzyme inhibition (IC determination) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., β-adrenergic receptors) and correlate with experimental IC values .
Q. What experimental strategies resolve contradictions in reported pharmacological data for structurally similar piperazine derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
- Cross-Study Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like cell line specificity or assay sensitivity .
Q. How can stability and degradation pathways of this compound be systematically investigated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC. Hydrolysis of the ester group is a common pathway .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .
- pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) to guide formulation strategies for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
